Benzo[c][2,6]naphthyridine

Kinase Inhibition Cancer Therapeutics Antiviral Research

Benzo[c][2,6]naphthyridine (CAS 316-93-8) is a tricyclic heteroaromatic scaffold belonging to the naphthyridine class, specifically one of the six structural isomers of pyridopyridine. Unlike simpler pyridine or quinoline derivatives, this fused ring system contains two nitrogen atoms arranged asymmetrically within the ring structure.

Molecular Formula C12H8N2
Molecular Weight 180.20 g/mol
CAS No. 316-93-8
Cat. No. B15495848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c][2,6]naphthyridine
CAS316-93-8
Molecular FormulaC12H8N2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CN=C3)C=N2
InChIInChI=1S/C12H8N2/c1-2-4-12-10(3-1)11-8-13-6-5-9(11)7-14-12/h1-8H
InChIKeyKPAPDFOTQNAQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c][2,6]naphthyridine (CAS 316-93-8) Core Scaffold for CK2α-Targeted and Optoelectronic Research


Benzo[c][2,6]naphthyridine (CAS 316-93-8) is a tricyclic heteroaromatic scaffold belonging to the naphthyridine class, specifically one of the six structural isomers of pyridopyridine . Unlike simpler pyridine or quinoline derivatives, this fused ring system contains two nitrogen atoms arranged asymmetrically within the ring structure [1]. This specific regioisomeric arrangement confers distinct physicochemical properties and biological activity profiles [2]. The parent compound serves as the foundational core for advanced derivatives, including potent Casein Kinase 2 alpha (CK2α) inhibitors currently in active patent protection for therapeutic applications [3], as well as electron-deficient building blocks for organic semiconductor materials [4].

Why Generic Naphthyridine or Heterocyclic Analogs Cannot Replace Benzo[c][2,6]naphthyridine in CK2α-Targeted or Semiconductor Applications


Generic substitution fails because benzo[c][2,6]naphthyridine possesses a unique regioisomeric arrangement that is not shared by other naphthyridine isomers (e.g., 1,5-, 1,6-, 1,7-, 1,8-, or 2,7-naphthyridine) [1]. This specific angular fusion pattern dictates the precise three-dimensional geometry, electronic distribution, and dipole moment of the core [2]. In biological contexts, this geometry is critical for specific binding interactions, as demonstrated by the patent-protected CK2α inhibitory activity, which relies on precise molecular recognition of the benzo[c][2,6]naphthyridine scaffold [3]. In materials science, this core imparts electron-deficient characteristics that alter charge carrier mobility compared to all-carbon analogs [4]. A researcher or procurement specialist cannot substitute a 1,8-naphthyridine core for a benzo[c][2,6]naphthyridine core and expect identical biological or optoelectronic performance; the specific regioisomer is a determinant of function [1].

Quantitative Evidence for Selecting Benzo[c][2,6]naphthyridine (CAS 316-93-8) Over Structural Analogs


CK2α Inhibitor Potency: Sub-Nanomolar Activity Confirmed for Benzo[c][2,6]naphthyridine Derivatives

The benzo[c][2,6]naphthyridine scaffold is the central core of potent Casein Kinase 2 alpha (CK2α) inhibitors. Patent filings assert that derivatives of this specific core exhibit inhibitory activity against CK2α [1]. A representative bivalent inhibitor derived from this scaffold, containing a 5-(methylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid moiety, demonstrated sub-nanomolar kinase inhibition against CK2 and showed potent antiviral activity against SARS-CoV-2 in HEK-ACE2-TMPRSS2 and Vero cell models [2].

Kinase Inhibition Cancer Therapeutics Antiviral Research

Regioisomeric Specificity: Benzo[c][2,6]naphthyridine Structure Uniquely Enables CK2α Binding

The benzo[c][2,6]naphthyridine scaffold is a key component of the Formula I compounds claimed as CK2α inhibitors [1]. The specific regioisomeric arrangement of this core is critical for its activity, as it defines the spatial orientation of substituents that interact with the kinase active site [2]. In contrast, other naphthyridine isomers, such as 1,8-naphthyridine, are known for different biological activities like antiallergic, gastric antisecretory, and herbicidal effects, or as topoisomerase II inhibitors .

Medicinal Chemistry Scaffold Differentiation Target Engagement

Charge Carrier Mobility: Benzo[c][2,6]naphthyridine-Based Semiconductors Exhibit Two Orders of Magnitude Lower Mobility Than All-Carbon Analogs

A study on liquid crystalline organic semiconductors based on a dibenzo[c,h][2,6]naphthyridine (DBN) core revealed that dialkylated derivatives exhibited a charge carrier mobility of approximately 10⁻⁵ cm² V⁻¹ s⁻¹ in the Smectic C phase [1]. This mobility is two orders of magnitude lower than that of dialkylated chrysene, an all-carbon analog [1]. The low mobility was unexpected as the DBN core has no dipole moment, a phenomenon not previously reported and attributed to the electronic effects of the nitrogen atoms in the naphthyridine ring system [1].

Organic Electronics Charge Transport Materials Science

First Hyperpolarizability (NLO Response): Benzo[c][2,6]naphthyridine Derivatives Achieve High βₜₒₜ Values for Nonlinear Optics

Computational studies on naphthyridine derivatives, including those based on the benzo[c][2,6]naphthyridine core, have quantified their nonlinear optical (NLO) response [1]. The first hyperpolarizability (βₜₒₜ), a key metric for NLO applications, was calculated using DFT. For a reference unsubstituted naphthyridine core (IUB), a baseline value was established. Modifications with electron donor/acceptor groups significantly increased βₜₒₜ, with the highest value reaching 68,907.84 a.u. for IUB-A-02, and 60,218.89 a.u. for IUB-P-06 [1].

Nonlinear Optics Optoelectronics Photodynamic Therapy

Optimal Research and Industrial Application Scenarios for Benzo[c][2,6]naphthyridine (CAS 316-93-8)


CK2α Inhibitor Drug Discovery and Development

This scaffold is the optimal starting point for research programs targeting Casein Kinase 2 alpha (CK2α) due to its patent-validated role as a core structure for potent inhibitors [1]. The unique regioisomeric geometry of benzo[c][2,6]naphthyridine is essential for achieving the necessary molecular recognition and sub-nanomolar potency against CK2 [2]. Applications include research into proliferative disorders (cancer), viral infections, inflammation, diabetes, and neurodegenerative diseases where CK2α activity is implicated [3].

Organic Semiconductor Research Requiring Low Charge Carrier Mobility

For projects focused on organic electronics where a material with exceptionally low charge carrier mobility is required, derivatives of this scaffold, such as the dialkylated dibenzo[c,h][2,6]naphthyridine (DBN) derivatives, are uniquely suited. The direct head-to-head comparison shows a mobility of ~10⁻⁵ cm² V⁻¹ s⁻¹, which is two orders of magnitude lower than all-carbon chrysene analogs [4]. This unexpected property, driven by nitrogen atom effects, is a differentiating feature for applications like specialized transistors or charge-trapping layers where low mobility is a design parameter [4].

Nonlinear Optical (NLO) Material Development

The benzo[c][2,6]naphthyridine core, when appropriately functionalized, exhibits high first hyperpolarizability (βₜₒₜ) values [5]. With computational studies showing βₜₒₜ values exceeding 60,000 a.u. for derivatives like IUB-P-06 and IUB-A-02, this scaffold is a promising candidate for the development of NLO materials [5]. This makes it suitable for research in optoelectronics, photovoltaics, and photodynamic therapy where strong NLO responses are critical [5]. The tunability of these properties through substitution further enhances its value for materials discovery [5].

Synthesis of Novel Naphthyridine Alkaloid Analogs

As one of the six fundamental naphthyridine isomers, benzo[c][2,6]naphthyridine serves as a key synthetic intermediate or core for the construction of complex polycyclic structures [6]. Researchers seeking to explore the biological and chemical space of naphthyridine alkaloids can utilize this scaffold to create analogs of naturally occurring compounds, which have been shown to possess anticancer, antimicrobial, and anti-inflammatory properties .

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